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molecular formula C9H19NO3S B8563258 (2-Hydroxycyclohexyl)[(methylethyl)sulfonyl]amine

(2-Hydroxycyclohexyl)[(methylethyl)sulfonyl]amine

Cat. No. B8563258
M. Wt: 221.32 g/mol
InChI Key: XZRHDTPXXVAZCB-UHFFFAOYSA-N
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Patent
US06900353B2

Procedure details

[(Methylethyl)sulfonyl][2-(phenylmethoxy)cyclohexyl]amine (11.41 g, 36.6 mmol) and 10% palladium on carbon (1.40 g) were combined in ethanol (300 mL) and placed on the power shaker under a hydrogen atmosphere at 60 psi's overnight. The solution was then filtered over a Celite® mat and the resulting filtrate was concentrated under reduced vacuum to yield the intermediate title compound (6.78 g, 84%) as a white solid. Ion Spray M.S. 222.1 (M*+1). Calculated for C9H19NO3S: Theory: C 48.84, H 8.65, N 6.32. Found: C 49.10, H 8.84, N 6.42.
Name
[(Methylethyl)sulfonyl][2-(phenylmethoxy)cyclohexyl]amine
Quantity
11.41 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([S:4]([NH:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[O:14]CC1C=CC=CC=1)(=[O:6])=[O:5])[CH3:3]>[Pd].C(O)C>[OH:14][CH:9]1[CH2:10][CH2:11][CH2:12][CH2:13][CH:8]1[NH:7][S:4]([CH:2]([CH3:3])[CH3:1])(=[O:6])=[O:5]

Inputs

Step One
Name
[(Methylethyl)sulfonyl][2-(phenylmethoxy)cyclohexyl]amine
Quantity
11.41 g
Type
reactant
Smiles
CC(C)S(=O)(=O)NC1C(CCCC1)OCC1=CC=CC=C1
Step Two
Name
Quantity
1.4 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
s overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solution was then filtered over a Celite® mat
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate was concentrated under reduced vacuum

Outcomes

Product
Name
Type
product
Smiles
OC1C(CCCC1)NS(=O)(=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.78 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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